molecular formula C11H16N2O2 B15311464 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Cat. No.: B15311464
M. Wt: 208.26 g/mol
InChI Key: WCQHUQWOFHCBQQ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes isopropyl and propyl groups attached to the pyrimidine ring, along with a carboxylic acid functional group. Its molecular formula is C11H16N2O2, and it has a molecular weight of 208.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrimidine ring can engage in π-π stacking and other non-covalent interactions. These interactions modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 2,4-Dimethylpyrimidine-5-carboxylic acid
  • 4-Ethyl-2-propylpyrimidine-5-carboxylic acid
  • 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid

Comparison: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinities, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-propan-2-yl-2-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-5-9-12-6-8(11(14)15)10(13-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

WCQHUQWOFHCBQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=N1)C(C)C)C(=O)O

Origin of Product

United States

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